Product packaging for 2E,4E-tetradecadienoic acid(Cat. No.:CAS No. 29826-00-4)

2E,4E-tetradecadienoic acid

Cat. No.: B3050932
CAS No.: 29826-00-4
M. Wt: 224.34 g/mol
InChI Key: WNLVXSRACLAFOL-AQASXUMVSA-N
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Description

Nomenclature and Classification within Unsaturated Fatty Acids

2E,4E-tetradecadienoic acid is systematically named based on its chemical structure. The "tetradeca-" prefix indicates a 14-carbon chain. nih.gov The "-dienoic acid" suffix signifies that it is a carboxylic acid containing two double bonds in its hydrocarbon chain. The locants "2" and "4" specify the starting positions of these double bonds, counting from the carboxyl group as carbon-1. The "E" notation in "2E,4E" refers to the stereochemistry at these double bonds, indicating that the substituents on either side of each double bond are on opposite sides, a configuration also known as trans. wikipedia.org

This compound is classified as a polyunsaturated fatty acid (PUFA) because it has more than one double bond. tuscany-diet.neteufic.orgmicrobenotes.combyjus.com Specifically, it is a conjugated dienoyl fatty acid, meaning its double bonds are separated by a single bond (–C=C–C=C–). tuscany-diet.net Based on its carbon chain length of 14, it is also categorized as a long-chain fatty acid (LCFA), a group that typically includes fatty acids with 13 to 21 carbon atoms. eufic.orghmdb.caebi.ac.uk

Table 1: Classification of this compound

Classification Category Description Relevance to this compound
Chain Length Based on the number of carbon atoms in the aliphatic tail. Long-Chain Fatty Acid (LCFA) : Contains 14 carbon atoms. eufic.orghmdb.caebi.ac.uk
Saturation Based on the presence or absence of carbon-carbon double bonds. Polyunsaturated Fatty Acid (PUFA) : Contains two double bonds. tuscany-diet.neteufic.orgmicrobenotes.combyjus.com
Double Bond Arrangement Describes the relative positions of the double bonds. Conjugated Dienoyl Fatty Acid : The double bonds are at the 2nd and 4th positions, separated by a single bond. tuscany-diet.net
Stereochemistry The three-dimensional arrangement of atoms. E,E Isomer : Both double bonds have an E or trans configuration. wikipedia.org

General Academic Context of Dienoyl Fatty Acid Research

Research into dienoyl fatty acids, such as this compound, is situated within the broader study of fatty acid metabolism. Fatty acids are a diverse group of molecules that serve as crucial energy sources and structural components of cell membranes. biorxiv.org The degradation of most fatty acids occurs through the β-oxidation pathway. biorxiv.org

However, the metabolism of unsaturated fatty acids with double bonds at even-numbered carbons, like conjugated dienes, requires additional enzymatic steps. biorxiv.orgresearchgate.net A key enzyme in this process is the 2,4-dienoyl-CoA reductase. biorxiv.orgplos.orgnih.gov This enzyme is essential for the breakdown of these fatty acids in both prokaryotes and eukaryotes. biorxiv.org In eukaryotes, this process occurs within mitochondria and peroxisomes and requires NADPH. nih.govembopress.org

Stereoisomeric Considerations in Conjugated Dienoyl Systems

The geometry of the double bonds in conjugated dienoyl systems gives rise to stereoisomerism, which significantly influences the molecule's shape and biological activity. wikipedia.org The double bonds in a conjugated diene are restricted in their rotation, leading to different spatial arrangements of the substituents. wikipedia.orgmsu.edu

For a conjugated diene like tetradeca-2,4-dienoic acid, several stereoisomers are possible, including (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z). The "E" (from the German entgegen, meaning opposite) and "Z" (from the German zusammen, meaning together) notation is used to unambiguously describe the configuration at each double bond. wikipedia.org "E" corresponds to the trans configuration, where higher-priority substituents are on opposite sides of the double bond, while "Z" corresponds to the cis configuration, with them on the same side. wikipedia.orgmsu.edu

Table 2: Potential Stereoisomers of Tetradeca-2,4-dienoic Acid

Isomer Configuration at C2-C3 Double Bond Configuration at C4-C5 Double Bond
2E,4E E (trans) E (trans)
2E,4Z E (trans) Z (cis)
2Z,4E Z (cis) E (trans)
2Z,4Z Z (cis) Z (cis)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O2 B3050932 2E,4E-tetradecadienoic acid CAS No. 29826-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-tetradeca-2,4-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h10-13H,2-9H2,1H3,(H,15,16)/b11-10+,13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLVXSRACLAFOL-AQASXUMVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29826-00-4
Record name Tetradecadienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029826004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Natural Occurrence and Biological Distribution of 2e,4e Tetradecadienoic Acid and Its Derivatives

Identification in Plant Species and Related Extracts

The presence of 2E,4E-tetradecadienoic acid, most commonly as an isobutyl amide derivative, is a notable characteristic of certain plant families, particularly the Piperaceae.

Detailed chemical analyses of Piper nigrum (black pepper) have led to the isolation and identification of 2,4-tetradecadienoic acid isobutyl amide from its roots. scholaris.cahmdb.cainfish.com.pl This compound is one of several alkaloids present in the plant. scholaris.cainfish.com.pl The isolation process typically involves extraction with solvents like petroleum ether followed by chromatographic techniques. uni.lugoogle.com Studies have confirmed its structure using methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. scholaris.cauni.lu In some studies, it is noted as one of the main constituent amides in the roots of P. nigrum. hmdb.ca

**Table 1: Detection of 2,4-Tetradecadienoic Acid Isobutyl Amide in *Piper nigrum***

Source Material Extraction Method Identification Method Key Findings
Roots Petroleum ether and ethanol (B145695) extraction, followed by column chromatography. uni.lugoogle.com MS, IR, and NMR spectroscopy. uni.lu Isolated as one of six alkaloids. scholaris.cainfish.com.pl Oily yellow crystals with a melting point of 88-90 °C. scholaris.cagoogle.com

The roots of Argyranthemum frutescens, a perennial plant from the Asteraceae family, have been found to contain this compound isobutyl amide. nih.gov It is one of three alkamides identified from the ethanolic extracts of the plant's roots. nih.gov Research involving bioassay-guided fractionation of both wild and cultivated A. frutescens has successfully isolated this compound. nih.gov The structural elucidation was performed using spectroscopic analysis. nih.govscirp.org

**Table 2: Isolation of this compound Isobutyl Amide from *Argyranthemum frutescens***

Plant Type Source Material Amount Isolated Identification Method
Wild Roots (450.9 g) 7.6 mg Spectroscopic analysis (NMR, MS). nih.gov
Cultivated Roots 9.4 mg Spectroscopic analysis (NMR, MS). nih.gov

Investigations into the phytochemical profile of Macropiper excelsum, also known as Kawakawa, have identified (2E,4E)-tetradecadienoic acid N-isobutyl amide. tandfonline.comresearchgate.net This compound is found alongside other piperine (B192125) analogues and has been detected in the leaves, fruits, and seeds of the plant. tandfonline.com The identification was achieved through liquid chromatography-mass spectrometry (LC-MS)-guided isolation and characterization using high-resolution mass spectrometry and NMR spectroscopy. tandfonline.com The presence of this amide contributes to the known chemesthetic effects of the plant's leaves and fruits. tandfonline.com The concentration of this amide in the fruits and seeds is reported to be in a similar range as in the roots.

**Table 3: Identification of (2E,4E)-Tetradecadienoic Acid N-Isobutyl Amide in *Macropiper excelsum***

Plant Part Analytical Method Associated Compounds
Leaves, Fruits, Seeds LC-MS, HR-ESI-TOF-MS, NMR Spectroscopy. tandfonline.com Piperine, trans-pellitorine, kalecide. tandfonline.com

Occurrence of Isobutyl Amide Derivatives in Argyranthemum frutescens

Presence in Animal Tissues and Biological Matrices

The occurrence of this compound has also been noted in animal tissues, indicating its role in animal biology, although the full extent is still under investigation.

While tuna is a well-known source of various long-chain fatty acids, particularly omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the specific presence of this compound in tuna tissue is not extensively documented in the reviewed scientific literature. Lipidomic profiling studies of tuna species have identified a wide range of fatty acids, but this compound is not consistently reported as a component. One study analyzing a commercial coated n-3 fatty acid supplement derived from fish oil did list "Tetradecadienoic acid, C14:2" as a component, but the specific isomer was not identified, and the direct source was a processed supplement rather than raw tuna tissue.

Metabolomic studies have identified the presence of this compound in the hippocampus of rats. In a study investigating a rat model of chronic unpredictable mild stress-induced depression, this compound was among the metabolites detected in hippocampal tissue samples using an ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) based approach. Other related N-acylethanolamines (NAEs), which are derivatives of fatty acids, have also been measured in various rat brain regions, including the hippocampus. The levels of these NAEs, such as N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA), can fluctuate in response to stress.

Table 4: Detection of this compound in Rat Hippocampus

Study Context Analytical Method Key Finding
Chronic Unpredictable Mild Stress-Induced Depression Model UPLC-MS-based metabolomics and lipidomics. This compound was identified as one of the potential metabolites in the hippocampus.

Detection in Fish Samples (e.g., Tuna)

Biosynthesis by Microorganisms and Bacteria

The biosynthesis of fatty acids in microorganisms is a well-established field of study, primarily involving the Fatty Acid Synthase (FAS) systems. These systems are broadly categorized into Type I FAS, found in yeast and fungi, and Type II FAS, present in bacteria. While the general mechanisms of saturated and monounsaturated fatty acid synthesis are well-understood, the specific pathways leading to the production of conjugated polyunsaturated fatty acids like this compound are less commonly elucidated and appear to be species-specific.

Research into the microbial production of this compound is limited; however, the biosynthesis of structurally similar molecules provides significant insights. A notable example is the production of 2E,4E-decadienoic acid by a co-culture of Bacillus subtilis and Trichoderma asperellum. nih.gov This suggests that analogous pathways could exist for the synthesis of the C14 counterpart, this compound.

The general biosynthesis of fatty acids commences with the carboxylation of acetyl-CoA to malonyl-CoA. imrpress.com The subsequent chain elongation occurs via a series of condensation, reduction, and dehydration reactions catalyzed by the FAS complex. plos.org The introduction of double bonds to form unsaturated fatty acids is typically achieved through the action of desaturase enzymes in an aerobic pathway or via a specialized polyketide synthase (PKS)-like anaerobic pathway. gsartor.orguni-saarland.de

In bacteria, particularly in genera like Streptomyces, the fatty acid biosynthesis is initiated by the β-ketoacyl-acyl carrier protein (ACP) synthase III (KASIII). nih.govnih.gov Streptomyces species are known for producing a diverse array of fatty acids, including straight-chain, branched-chain, and unsaturated variants. frontiersin.orgmdpi.com While direct evidence for this compound synthesis in Streptomyces is not prominent in the literature, their versatile metabolic machinery for producing complex lipids makes them a potential candidate for its biosynthesis. frontiersin.org

Fungi, particularly oleaginous yeasts like Yarrowia lipolytica, are also recognized for their capacity to produce a variety of fatty acids. frontiersin.orgmdpi.com These organisms utilize a Type I FAS system and can be metabolically engineered to produce specific fatty acids. mdpi.com The biosynthesis in fungi involves the de novo synthesis from glucose and the subsequent modification of fatty acids through elongation and desaturation steps. imrpress.comgsartor.org

Derivatives of tetradecadienoic acid have been isolated from marine microorganisms. For instance, a coral-associated actinomycete of the genus Micrococcus was found to produce (6E,8Z)- and (6E,8E)-5-oxo-6,8-tetradecadienoic acids. d-nb.info This discovery points towards the existence of enzymatic systems within marine bacteria capable of synthesizing C14 dienonic fatty acids.

The table below summarizes microbial sources of related fatty acids, which may indicate the potential for this compound biosynthesis.

Microbial SourceProduced CompoundCompound ClassReference
Bacillus subtilis & Trichoderma asperellum (co-culture)2E,4E-Decadienoic acidConjugated dienoic fatty acid nih.gov
Micrococcus sp. (coral-associated)(6E,8Z)-5-oxo-6,8-tetradecadienoic acidKeto fatty acid d-nb.info
Micrococcus sp. (coral-associated)(6E,8E)-5-oxo-6,8-tetradecadienoic acidKeto fatty acid d-nb.info
Corynebacterium sp. strain 7E1CTetradecanedioic acidDicarboxylic acid microbiologyresearch.org
Pichia guilliermondii8-hydroxy-3Z,5Z-tetradecadienoic acidHydroxy fatty acid oup.com

While direct biosynthetic pathways for this compound in microorganisms remain to be fully characterized, the existing research on similar compounds provides a strong foundation for future investigations. The metabolic diversity of bacteria and fungi, especially those from unique environments like marine ecosystems, suggests that dedicated screening and genomic studies could unveil the specific enzymatic routes to this and other valuable fatty acids.

Biosynthetic Pathways and Enzymatic Transformations of Tetradecadienoic Acids

De Novo Biosynthesis Mechanisms from Shorter-Chain Fatty Acids

The journey of 2E,4E-tetradecadienoic acid begins with the fundamental process of de novo fatty acid synthesis. This intricate process, occurring in the cytoplasm of cells, builds fatty acid chains from simple two-carbon units derived from acetyl-CoA. wikipedia.org The initial and rate-limiting step is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. researchgate.net

Fatty acid synthase (FAS), a multi-enzyme complex, then orchestrates a repeating four-step cycle of condensation, reduction, dehydration, and another reduction to elongate the fatty acid chain. researchgate.netnih.gov Each cycle adds two carbon atoms from a malonyl-CoA molecule to the growing acyl chain, which is attached to an acyl carrier protein (ACP). nih.gov This iterative process continues until a specific chain length, typically 16 carbons (palmitic acid) or 18 carbons (stearic acid), is reached. biorxiv.orgoup.com These saturated fatty acids can then serve as precursors for longer and more complex fatty acids, including tetradecadienoic acid, through subsequent modification pathways. While the de novo synthesis pathway primarily produces even-chain fatty acids, the use of propionyl-CoA as a primer can lead to the formation of odd-chain fatty acids. wikipedia.org

Enzymatic Elongation and Desaturation Processes

To arrive at the 14-carbon backbone of tetradecadienoic acid with its characteristic double bonds, precursor fatty acids undergo a series of enzymatic elongation and desaturation reactions. Fatty acid elongases, located in the endoplasmic reticulum, are responsible for extending the carbon chain of fatty acids beyond the C16 and C18 products of de novo synthesis. oup.com This process also involves a four-step cycle similar to de novo synthesis but utilizes acyl-CoA substrates. oup.com

The introduction of double bonds into the fatty acid chain is catalyzed by a class of enzymes known as fatty acid desaturases. nih.gov These enzymes exhibit remarkable specificity in terms of the position and stereochemistry of the double bonds they create. For instance, the formation of conjugated double bond systems, a key feature of this compound, is a specialized enzymatic process. While the direct biosynthetic pathway for this compound is not extensively detailed in all organisms, related pathways provide significant insights. For example, in the moth Spodoptera littoralis, the enzymatic transformation of (Z)-11-tetradecenoic acid to (E,E)-10,12-tetradecadienoic acid is a known step in pheromone biosynthesis, highlighting the capability of enzymes to create conjugated diene systems. nih.govcsic.es This conversion is understood to involve a desaturase that performs a 1,4-dehydrogenation. nih.gov The human body can also synthesize various polyunsaturated fatty acids from shorter-chain precursors through a series of elongation and desaturation reactions catalyzed by specific enzymes. ontosight.ai

Fatty Acid Transport and Activation

For fatty acids to be metabolized, they must first be transported into the cell and then activated. This process ensures that these molecules are directed to the appropriate metabolic pathways.

Cellular Uptake via Transporter Proteins (e.g., FATP1)

The uptake of long-chain fatty acids across the plasma membrane is facilitated by a family of fatty acid transport proteins (FATPs). imrpress.comannualreviews.org FATP1 is a prominent member of this family, expressed in tissues with high fatty acid metabolism such as adipose tissue, skeletal muscle, and heart. nih.gov It is an integral transmembrane protein that enhances the cellular uptake of long-chain fatty acids. grafiati.com The mechanism of FATP-mediated transport is thought to involve the binding of fatty acids to the transporter, which then facilitates their movement across the cell membrane. maastrichtuniversity.nl

Formation of Acyl-CoA Derivatives (e.g., (2E,4E)-tetradecadienoyl-CoA)

Once inside the cell, fatty acids must be activated before they can participate in metabolic reactions. This activation step involves the conversion of the fatty acid into its corresponding acyl-CoA thioester. imrpress.com In the case of this compound, this activated form is (2E,4E)-tetradecadienoyl-CoA. hmdb.ca This conversion is an essential prerequisite for most metabolic fates of the fatty acid, including beta-oxidation and incorporation into complex lipids. hmdb.ca

Role of Fatty-Acid CoA Ligases (e.g., Long-chain fatty-acid CoA ligase 1)

The activation of fatty acids is catalyzed by a family of enzymes known as acyl-CoA synthetases or fatty-acid CoA ligases. grafiati.com Long-chain fatty-acid CoA ligase 1 (ACSL1) is a key enzyme in this process, responsible for the activation of long-chain fatty acids. uniprot.org These enzymes utilize ATP to adenylate the fatty acid, which then reacts with coenzyme A to form the acyl-CoA thioester, releasing AMP and pyrophosphate. ebi.ac.uk FATP1 itself has been shown to possess acyl-CoA synthetase activity, particularly for very long-chain fatty acids, suggesting a coupling of transport and activation at the cell membrane. nih.govnih.gov ACSL enzymes exhibit varying substrate specificities, with some showing a preference for certain chain lengths and degrees of saturation. ebi.ac.uk For instance, the yeast FAA1, a long-chain-fatty-acid--CoA ligase, preferentially acts on C12:0-C16:0 fatty acids. uniprot.org

Enzymatic Isomerization and Reduction in Metabolic Pathways

The precise stereochemistry of the double bonds in this compound is critical for its biological function. The formation of this specific isomer often involves enzymatic isomerization and reduction reactions. In the metabolism of unsaturated fatty acids, auxiliary enzymes are required to handle the non-standard intermediates that arise during processes like beta-oxidation.

For example, the breakdown of unsaturated fatty acids can produce intermediates with double bonds in positions and configurations that are not substrates for the standard beta-oxidation enzymes. Enoyl-CoA isomerases are enzymes that catalyze the shifting of double bond positions, for instance, converting a cis-3 or trans-3 double bond to a trans-2 double bond, which can then be processed by the next enzyme in the beta-oxidation spiral. nih.gov Furthermore, dienoyl-CoA reductases are necessary for the metabolism of polyunsaturated fatty acids that yield conjugated diene intermediates.

While the specific isomerases and reductases directly responsible for the synthesis of this compound are not universally characterized, the principles of their action are well-established in fatty acid metabolism. For instance, the isomerization of (3E,5Z)-tetradecadienoic acid to other isomers has been studied in the context of pheromone synthesis. lookchem.com The reduction of tetradecenynoic acids to produce various tetradecadienoic acid isomers has also been demonstrated, highlighting the role of reductases in forming specific double bond configurations. researchgate.net

Role of Dienoyl-CoA Isomerases (e.g., Δ3,5-Δ2,4-dienoyl-CoA isomerase)

The metabolism of unsaturated fatty acids, including tetradecadienoic acids, often requires the action of auxiliary enzymes to handle the double bonds that are not substrates for the core β-oxidation pathway. One such crucial enzyme is Δ3,5-Δ2,4-dienoyl-CoA isomerase. This enzyme is a member of the hydratase/isomerase superfamily and plays a key role in the β-oxidation of unsaturated fatty acids by catalyzing the isomerization of a double bond into conjugation with the thioester. unm.edu

The primary function of Δ3,5-Δ2,4-dienoyl-CoA isomerase is to convert 3,5-dienoyl-CoA to 2,4-dienoyl-CoA. nih.gov This transformation is essential for the degradation of fatty acids with double bonds at odd-numbered positions. plos.org The rat ortholog of this enzyme, for instance, can isomerize 3-trans,5-cis-dienoyl-CoA to 2-trans,4-trans-dienoyl-CoA, which can then be further processed by 2,4-dienoyl-CoA reductase. plos.orgwikipedia.org In mammals, this isomerase is found in both mitochondria and peroxisomes, indicating its importance in fatty acid metabolism in different cellular compartments. capes.gov.br The enzyme in rat liver has a potential N-terminal mitochondrial targeting signal and a C-terminal peroxisomal targeting signal. capes.gov.br The degradation of certain conjugated fatty acids, like 9-cis-11-trans-octadecadienoic acid, is thought to involve this isomerase. nih.gov

EnzymeFunctionSubstrateProductCellular Location (in mammals)
Δ3,5-Δ2,4-dienoyl-CoA isomerase Isomerization of double bonds during β-oxidation of unsaturated fatty acids. unm.edu3,5-dienoyl-CoA (e.g., 3-trans,5-cis-dienoyl-CoA). wikipedia.org2,4-dienoyl-CoA (e.g., 2-trans,4-trans-dienoyl-CoA). wikipedia.orgMitochondria and Peroxisomes. capes.gov.br

Desaturase-Mediated Double Bond Formation and Stereochemistry

Fatty acid desaturases are a class of enzymes responsible for introducing double bonds into the acyl chains of fatty acids in a regio- and stereoselective manner. acs.org These enzymes are critical in the biosynthesis of polyunsaturated fatty acids and various signaling molecules like pheromones. gsartor.org

A notable example of desaturase activity leading to a tetradecadienoic acid is the transformation of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid, a component of the sex pheromone of the moth Spodoptera littoralis. nih.govacs.org This conversion is a 1,4-dehydrogenation reaction. nih.govacs.org Stereochemical studies using deuterated substrates have revealed that this transformation involves the removal of both pro-(R) hydrogen atoms at the C-10 and C-13 positions of the substrate. nih.gov This is a significant finding as it was the first reported instance of a desaturase with pro-(R)/pro-(R) stereospecificity that results in (E)-double bonds. nih.gov

Further mechanistic studies on this desaturase reaction indicated that the cleavage of the C10-H bond is the slow, rate-determining step, likely forming an unstable allylic intermediate. This is followed by a rapid removal of the C13-H bond and a concurrent rearrangement. acs.orgnih.gov Some desaturases exhibit bifunctionality. For example, the Δ11 desaturase from S. littoralis has been shown to possess both Δ11 and Δ10,12 desaturation activities, enabling it to produce (E,E)-10,12-tetradecadienoic acid from (Z)-11-tetradecenoic acid. nih.gov

Enzyme/SystemSubstrateProductKey Mechanistic FeaturesOrganism
Desaturase (1,4-dehydrogenation) (Z)-11-tetradecenoic acid. nih.govacs.org(E,E)-10,12-tetradecadienoic acid. nih.govacs.orgRemoval of pro-(R) hydrogens at C-10 and C-13. nih.govSpodoptera littoralis. nih.govacs.org
Δ11 desaturase (bifunctional) (Z)-11-tetradecenoic acid. nih.gov(E,E)-10,12-tetradecadienoic acid. nih.govPossesses both Δ11 and Δ10,12 desaturation activities. nih.govSpodoptera littoralis. nih.gov

Putative Intermediates in Related Metabolic Cycles (e.g., 8-hydroxy-3Z,5Z-tetradecadienoic acid in γ-decalactone biosynthesis)

The study of metabolic pathways often reveals transient intermediates that provide insight into the reaction mechanisms. In the biosynthesis of γ-decalactone, a valuable aroma compound, from ricinoleic acid by the yeast Pichia guilliermondii, a putative intermediate has been identified as 8-hydroxy-3Z,5Z-tetradecadienoic acid. nih.govoup.com

This intermediate accumulates transiently during the stationary phase of yeast growth. nih.govoup.com Its structure was elucidated using a combination of nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), and gas chromatography-mass spectrometry (GC-MS) techniques. nih.govoup.com The discovery of 8-hydroxy-3Z,5Z-tetradecadienoic acid is significant as it helps to refine the proposed biosynthetic pathways for γ-decalactone, a process that involves the β-oxidation of hydroxy fatty acids. nih.govoup.commdpi.com

Intermediate CompoundMetabolic CyclePrecursorOrganismSignificance
8-hydroxy-3Z,5Z-tetradecadienoic acid γ-decalactone biosynthesis. nih.govoup.comRicinoleic acid. nih.govoup.comPichia guilliermondii. nih.govoup.comProvides evidence for the specific pathway of γ-decalactone formation via β-oxidation of hydroxy fatty acids. nih.govoup.com

Metabolism and Biological Degradation of 2e,4e Tetradecadienoic Acid

Mitochondrial Beta-Oxidation Pathways

Once inside the mitochondria, the activated form, (2E,4E)-tetradecadienoyl-CoA, undergoes beta-oxidation. hmdb.ca This process is a cyclical series of four enzymatic reactions that systematically shortens the fatty acyl-CoA chain by two carbon atoms in each cycle. wikipedia.org However, as an unsaturated fatty acid with a conjugated double bond system, its degradation requires additional enzymatic steps compared to saturated fatty acids. wikipedia.org

The standard beta-oxidation of (2E,4E)-tetradecadienoyl-CoA proceeds through the initial steps until the conjugated diene structure is encountered. At this point, the intermediate cannot be processed by the standard enoyl-CoA hydratase. Instead, an auxiliary enzyme, 2,4-dienoyl-CoA reductase, catalyzes the reduction of the dienoyl-CoA intermediate using NADPH. wikipedia.org This reaction yields a trans-Δ³-enoyl-CoA. Subsequently, another auxiliary enzyme, an isomerase, converts this intermediate into the trans-Δ²-enoyl-CoA, which is a standard substrate that can re-enter the main beta-oxidation pathway. wikipedia.org

The core four steps of each beta-oxidation cycle are:

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons, with FAD acting as the electron acceptor to form FADH₂. hmdb.ca

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond. hmdb.ca

Oxidation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, reducing NAD+ to NADH. hmdb.ca

Thiolysis: A thiolase enzyme cleaves the bond between the alpha and beta carbons, releasing a molecule of acetyl-CoA and an acyl-CoA that is two carbons shorter. hmdb.ca

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules. hmdb.ca

Role of Acylcarnitines in Intracellular Transport (e.g., (2E,4E)-tetradecadienoylcarnitine)

Long-chain fatty acids like 2E,4E-tetradecadienoic acid cannot freely pass through the inner mitochondrial membrane. lumenlearning.com Their entry into the mitochondrial matrix, where beta-oxidation occurs, is facilitated by the carnitine shuttle system. lumenlearning.comwikipedia.org

After entering the cell, this compound is first activated in the cytoplasm to its coenzyme A (CoA) derivative, (2E,4E)-tetradecadienoyl-CoA. pathbank.orgsmpdb.ca This reaction is catalyzed by a long-chain fatty-acid CoA ligase. pathbank.org To traverse the mitochondrial membranes, this acyl-CoA is then converted into its corresponding acylcarnitine ester, (2E,4E)-tetradecadienoylcarnitine. hmdb.capathbank.org Acylcarnitines serve as the transport vehicles for acyl groups across the mitochondrial inner membrane. pathbank.orgrsu.lv (2E,4E)-Tetradecadienoylcarnitine is classified as a long-chain acylcarnitine. biodeep.cn The general function of long-chain acylcarnitines is to ensure the transport of long-chain fatty acids into the mitochondria for catabolism. rsu.lvhmdb.ca

Enzymes Catalyzing Carnitine-Acylcarnitine Cycling (e.g., Carnitine O-palmitoyltransferase)

The conversion and transport of the acyl group are mediated by a set of enzymes known as carnitine palmitoyltransferases (CPTs) and a translocase. lumenlearning.comfrontiersin.org

Carnitine O-palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of the tetradecadienoyl group from (2E,4E)-tetradecadienoyl-CoA to L-carnitine, forming (2E,4E)-tetradecadienoylcarnitine and releasing CoA. hmdb.calumenlearning.comwikipedia.org There are three known isoforms of CPT1 (CPT1A, CPT1B, CPT1C). frontiersin.org

Carnitine-acylcarnitine translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of (2E,4E)-tetradecadienoylcarnitine from the intermembrane space into the mitochondrial matrix in exchange for a free carnitine molecule. lumenlearning.com

Carnitine O-palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction catalyzed by CPT1. hmdb.calumenlearning.com It transfers the tetradecadienoyl group from (2E,4E)-tetradecadienoylcarnitine back to a CoA molecule within the matrix, regenerating (2E,4E)-tetradecadienoyl-CoA. hmdb.cawikipedia.org The released L-carnitine is then transported back to the cytosol for reuse. lumenlearning.com Research has shown that CPT2 is active with long-chain acyl-CoA esters like those derived from tetradecadienoic acid. nih.gov

Enzyme/Transporter Location Function in this compound Metabolism
Long-chain fatty-acid CoA ligaseCytoplasmActivates this compound to (2E,4E)-tetradecadienoyl-CoA. pathbank.org
Carnitine O-palmitoyltransferase I (CPT1)Outer Mitochondrial MembraneConverts (2E,4E)-tetradecadienoyl-CoA to (2E,4E)-tetradecadienoylcarnitine. hmdb.cawikipedia.org
Carnitine-acylcarnitine translocase (CACT)Inner Mitochondrial MembraneTransports (2E,4E)-tetradecadienoylcarnitine into the mitochondrial matrix. lumenlearning.com
Carnitine O-palmitoyltransferase II (CPT2)Inner Mitochondrial MembraneRegenerates (2E,4E)-tetradecadienoyl-CoA in the mitochondrial matrix. hmdb.calumenlearning.comuniprot.org
2,4-Dienoyl-CoA ReductaseMitochondrial MatrixReduces the dienoyl-CoA intermediate during beta-oxidation of unsaturated fats. wikipedia.org

Formation of Acetyl-CoA Units for Energy Production

The primary output of each cycle of beta-oxidation is one molecule of acetyl-CoA. hmdb.cawikipedia.org For a 14-carbon fatty acid like tetradecadienoic acid, the beta-oxidation spiral will repeat a total of six times. This process yields seven molecules of acetyl-CoA.

These acetyl-CoA units are a central hub in cellular metabolism. wikipedia.orgnih.gov The primary fate of acetyl-CoA generated from fatty acid oxidation is to enter the citric acid cycle (also known as the Krebs cycle). hmdb.caajmc.com In the citric acid cycle, the acetyl group is completely oxidized to carbon dioxide, a process that generates a significant amount of reducing equivalents in the form of NADH and FADH₂. wikipedia.orgajmc.com These electron carriers then donate their electrons to the electron transport chain, driving the synthesis of large quantities of ATP, the cell's main energy currency. ajmc.com In this way, the chemical energy stored in the bonds of this compound is efficiently converted into usable biochemical energy. hmdb.ca

Biological Roles and Physiological Significance in Diverse Model Systems

Participation in Cellular Membrane Structure and Function

The cell's plasma membrane is a fluid mosaic composed of a phospholipid bilayer studded with proteins and carbohydrates. nih.govopenstax.org The core of this structure is formed by phospholipids, each having a hydrophilic head and two hydrophobic fatty acid tails. nih.gov The nature of these fatty acid tails is a critical determinant of the membrane's physical properties. openstax.orgembopress.org

Fatty acids like (2E,4E)-tetradecadienoic acid, which possess double bonds, are known as unsaturated fatty acids. hmdb.ca The presence of these double bonds introduces kinks into the hydrocarbon tail. openstax.org This kinking prevents the fatty acid tails from packing tightly together, thereby increasing the space between phospholipid molecules. nih.govopenstax.org This spacing is fundamental to maintaining the fluidity of the cell membrane, ensuring it is not static but a dynamic and constantly shifting structure. openstax.org The lipid components of the membrane, including these unsaturated fatty acids, inhibit the passive diffusion of water-soluble substances while allowing for the high permeability of lipid-soluble compounds like steroid hormones and certain gases. nih.gov

Influence on Membrane Fluidity and Enzyme Activity

Membrane fluidity is essential for numerous cellular processes, and it is directly influenced by the composition of its fatty acids. embopress.org The inclusion of unsaturated fatty acids, such as (2E,4E)-tetradecadienoic acid would be, promotes fluidity by increasing the spacing between lipids. embopress.org This contrasts with saturated fatty acids, which lack double bonds and have straight tails, allowing for tight packing and resulting in a more rigid membrane structure. embopress.org

This regulation of fluidity has profound consequences for the function of membrane-associated proteins, including enzymes. nih.govmdpi.com Research has demonstrated that membrane lipid fluidity directly influences the conformation of the active sites of some membrane-bound enzymes. nih.gov An increase in membrane fluidity can lead to a higher activation energy for these enzymes, indicating a change in their functional state. nih.gov Therefore, the incorporation of (2E,4E)-tetradecadienoic acid into a cell membrane would be expected to contribute to a more fluid state, which in turn modulates the activity of integral and peripheral membrane proteins crucial for cell signaling, transport, and metabolism. nih.govmdpi.com

Table 1: General Effects of Fatty Acid Saturation on Membrane Properties

Feature Saturated Fatty Acids Unsaturated Fatty Acids
Structure Straight hydrocarbon tails. embopress.org Kinked hydrocarbon tails due to double bonds. openstax.org
Lipid Packing Pack tightly together. embopress.org Increased spacing between molecules. embopress.org
Membrane State More rigid and viscous. embopress.org More fluid and dynamic. openstax.org

| Enzyme Impact | Can constrain enzyme conformational changes. | Can alter enzyme conformation and activation energy. nih.gov |

Precursor to Endogenous Signaling Molecules (e.g., Eicosanoids)

Eicosanoids are a prominent class of signaling molecules that regulate a vast array of physiological processes, including inflammation, immune responses, and blood pressure control. wikipedia.org These molecules are defined by their origin; they are synthesized through the oxidation of 20-carbon polyunsaturated fatty acids. wikipedia.orgslideshare.net The most common precursor for eicosanoids in humans is arachidonic acid, a 20-carbon fatty acid with four double bonds. slideshare.net

Key enzymatic pathways, including those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, convert arachidonic acid into various prostanoids (prostaglandins, thromboxanes) and leukotrienes, respectively. wikipedia.orgnih.gov Given that (2E,4E)-tetradecadienoic acid is a 14-carbon fatty acid, it does not serve as a direct precursor for the synthesis of 20-carbon eicosanoids. slideshare.netebi.ac.uk

However, evidence suggests that shorter-chain fatty acids can be metabolites of longer-chain polyunsaturated fatty acids. Studies have shown that the conversion of arachidonic acid to 14-carbon dienoic acids (14:2n-6) can occur in human cells through peroxisomal β-oxidation. capes.gov.br This positions (2E,4E)-tetradecadienoic acid not as a precursor, but as a potential downstream metabolite in fatty acid signaling pathways. While not an eicosanoid itself, its formation could be a consequence of the metabolic processing of eicosanoid precursors. capes.gov.br Related dicarboxylic fatty acids, such as tetradecanedioic acid, are recognized as endogenous metabolites and are being investigated as potential biomarkers for transporter protein activity. medchemexpress.comresearchgate.net

Table 2: Key Precursors and Enzymes in Classical Eicosanoid Synthesis

Component Class Role in Pathway
Arachidonic Acid 20-Carbon Polyunsaturated Fatty Acid Primary precursor for prostaglandins, thromboxanes, and leukotrienes. slideshare.net
Cyclooxygenases (COX-1, COX-2) Enzymes Catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2, the parent prostanoid. wikipedia.org
Lipoxygenases (LOX) Enzymes Initiate the metabolism of arachidonic acid into leukotrienes and lipoxins. wikipedia.orgnih.gov
Prostaglandins (e.g., PGE2) Eicosanoids Act as local hormones involved in inflammation, pain, and fever. wikipedia.org

| Leukotrienes (e.g., LTB4) | Eicosanoids | Mediate inflammatory and allergic reactions. wikipedia.org |

Roles in Interspecies Chemical Communication (Broad Context)

Chemical communication between organisms relies on a diverse vocabulary of molecules known as semiochemicals. dntb.gov.ua This broad category includes pheromones, which mediate interactions within a single species, and allomones, which are interspecies signals that benefit the emitter. dntb.gov.ua Fatty acids and their derivatives are a well-established class of compounds used in chemical signaling, particularly by insects. uni-bayreuth.deresearchgate.net

Within the class of tetradecadienoic acids, a specific isomer has been identified as a key signaling molecule. (3E,5Z)-3,5-tetradecadienoic acid, known as megatomoic acid, is a sex pheromone produced by females of the black carpet beetle, Attagenus piceus. uni-bayreuth.desoton.ac.uk This demonstrates that a C14 fatty acid with two double bonds serves as a potent, species-specific attractant in the insect world. Many beetle species, including those that are pests of stored products, utilize fatty acid-derived pheromones for aggregation and mating. uni-bayreuth.deresearchgate.net

While a specific pheromonal role for the (2E,4E) isomer has not been definitively documented in the search results, its structural similarity to known insect pheromones places it firmly within this functional context. The biosynthesis of these pheromones often involves modified fatty acid metabolism pathways. researchgate.net The existence of (2E,4E)-tetradecadienoic acid could therefore be related to chemical signaling, potentially as a component in a multi-chemical pheromone blend or as a biosynthetic precursor to other active semiochemicals in certain species.

Table 3: Examples of Fatty Acid-Derived Insect Pheromones

Compound Chemical Class Insect Species Function
(3E,5Z)-3,5-Tetradecadienoic acid Dienoic Fatty Acid Attagenus piceus (Black Carpet Beetle) Sex Pheromone. uni-bayreuth.desoton.ac.uk
(Z)-7-Henicosene & (Z)-7-Tricosene Alkenes (Fatty Acid Derived) Aleochara curtula (Rove Beetle) Female-produced Sex Pheromone. uni-bayreuth.de
Sitophilure Dihydropyranone (Fatty Acid Derived) Sitophilus oryzae (Rice Weevil) Male-produced Aggregation Pheromone. researchgate.net

| (4S)-Ethyl 4-methyloctanoate | Fatty Acid Ester | Anomala orientalis (Oriental Beetle) | Aggregation Pheromone. science.gov |

Advanced Analytical Methodologies for 2e,4e Tetradecadienoic Acid Analysis

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 2E,4E-tetradecadienoic acid from complex mixtures, thereby preventing interference from other compounds and enabling precise measurement. Both gas and liquid chromatography are employed, with the choice depending on the sample matrix, the required sensitivity, and the subsequent detection method.

Gas Chromatography (GC) Applications

Gas chromatography is a well-established technique for the analysis of fatty acids. For a non-volatile compound like this compound, a chemical derivatization step is essential to convert the carboxylic acid into a more volatile ester, typically a fatty acid methyl ester (FAME). jfda-online.com This process enhances thermal stability and improves chromatographic behavior.

GC, especially when coupled with mass spectrometry (GC-MS), provides high separation efficiency and detailed structural information. jfda-online.comebi.ac.uk The separation is typically performed on a capillary column coated with a stationary phase like silicone SE-30. oup.com

Table 1: Exemplary Gas Chromatography (GC) Parameters for Fatty Acid Analysis

Parameter Description
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or Flame Ionization Detector (GC-FID)
Column Capillary column (e.g., 10% Silicone SE-30 on Chromosorb W) oup.com
Derivatization Conversion to fatty acid methyl esters (FAMEs) using reagents like BF3 in methanol (B129727) or acidic methanol jfda-online.com
Injection Mode Split/Splitless
Carrier Gas Helium or Hydrogen
Temperature Program A temperature gradient is used to elute compounds, e.g., starting at 80°C and ramping to 250°C oup.com

| Detection | Mass Spectrometry (for identification) or Flame Ionization Detection (for quantification) jfda-online.com |

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UPLC), is often the preferred method for analyzing fatty acids in metabolomics and lipidomics studies due to its high separation efficiency, sensitivity, and throughput without the need for derivatization. nih.gov Reverse-phase (RP) chromatography using a C18 column is the most common approach. nih.govacs.org This technique separates molecules based on their hydrophobicity.

In a study identifying metabolites in a rat model of depression, this compound was successfully analyzed using a UPLC system coupled with mass spectrometry. nih.gov The specific conditions used in this research provide a clear example of a robust analytical method.

Table 2: UPLC Method for this compound Analysis nih.gov

Parameter Specification
Instrumentation Waters AcquityTM UPLC System nih.gov
Column Kinetex C18 (100 mm × 2.1 mm, 1.9 µm) nih.gov
Flow Rate 0.4 mL/min nih.gov
Column Temperature 45 °C nih.gov
Mobile Phase A Acetonitrile-water (60:40, v/v) with 10 mM ammonium (B1175870) acetate (B1210297) nih.gov
Mobile Phase B Isopropanol-water (10:90, v/v) with 10 mM ammonium acetate and 0.1% formic acid nih.gov
Gradient Elution A complex gradient program is used, starting and ending with 70% solvent A nih.gov

| Injection Volume | 4 µL nih.gov |

Mass Spectrometry (MS) Characterization and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and specificity for both identification and quantification.

High-Resolution Mass Spectrometry (HR-ESI-TOF-MS)

High-resolution mass spectrometry (HRMS), such as that performed on a Quadrupole Time-of-Flight (Q-TOF) instrument with an electrospray ionization (ESI) source, provides highly accurate mass measurements. nih.govsemanticscholar.org This accuracy allows for the determination of the elemental formula of a detected compound, which is a critical step in its identification. For this compound (C₁₄H₂₄O₂), the monoisotopic mass is 224.17763 Da. uni.lu HRMS can easily distinguish this from other compounds with the same nominal mass. The analysis can be performed in both positive and negative ion modes, detecting different adducts of the molecule. nih.govuni.lu

Table 3: Predicted High-Resolution Mass-to-Charge Ratios (m/z) for this compound Adducts uni.lu

Adduct Ion Formula Predicted m/z
[M-H]⁻ [C₁₄H₂₃O₂]⁻ 223.17035
[M+H]⁺ [C₁₄H₂₅O₂]⁺ 225.18491
[M+Na]⁺ [C₁₄H₂₄O₂Na]⁺ 247.16685
[M+K]⁺ [C₁₄H₂₄O₂K]⁺ 263.14079

| [M+NH₄]⁺ | [C₁₄H₂₈O₂N]⁺ | 242.21145 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While HRMS provides the elemental formula, tandem mass spectrometry (MS/MS) is used for definitive structural confirmation. In an MS/MS experiment, a specific ion (a "precursor" ion), such as the [M-H]⁻ ion of this compound at m/z 223.17, is selected and fragmented. jfda-online.com The resulting "product" ions create a fragmentation pattern that serves as a structural fingerprint of the molecule. This pattern can confirm the chain length and the presence of the conjugated double bond system. Research on similar fatty acids has shown that the presence of alkali metals, like sodium, can enhance fragmentation and yield more structurally informative ions, helping to pinpoint the location of functional groups. nih.gov

Rapid Evaporative Ionization Mass Spectrometry (REIMS)

Rapid Evaporative Ionization Mass Spectrometry (REIMS) is an ambient ionization technique that allows for the real-time analysis of biological samples with little to no preparation. nih.govresearchgate.net Originally developed for medical applications, it is finding use in food science and other areas. nih.gov In REIMS, an electrosurgical tool or laser rapidly heats the sample, and the resulting aerosol containing ions is drawn directly into a mass spectrometer, typically a Q-TOF. nih.govlcms.cz

While specific analysis of pure this compound via REIMS is not documented, the technique is heavily used for lipidomic profiling. researchgate.netlcms.cz It generates a complex chemical fingerprint of a sample's lipid content in seconds. lcms.cz Therefore, REIMS is a powerful tool for the rapid, high-throughput screening of biological tissues or other complex samples to detect the presence and relative abundance of fatty acids, including this compound, as part of a broader metabolic profile. nih.gov

Table 4: Typical Instrumental Setup for REIMS Analysis mdpi.com

Component Specification
Ionization Source REIMS interface with electrosurgical diathermy or laser nih.govlcms.cz
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer (e.g., Waters Xevo G2-XS QToF) lcms.czmdpi.com
Ionization Mode Negative Ion Mode (common for lipids) lcms.czmdpi.com
Mass Range m/z 50-1500 Da lcms.czmdpi.com
Data Acquisition Real-time, providing a mass spectrum in seconds per sample nih.gov

| Sample Preparation | None required; direct analysis of solid or semi-solid samples mdpi.com |

Table 5: List of Chemical Compounds

Compound Name
This compound
Acetonitrile
Ammonium acetate
Formic acid
Helium
Hydrogen
Isopropanol
Methanol
Nitrogen
Phosphoric acid
Sodium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, connectivity, and stereochemistry of the compound. nih.gov

In ¹H NMR spectroscopy, the chemical shift, signal multiplicity (splitting pattern), and coupling constants of the protons provide a map of the molecule's structure. For this compound, the protons on the conjugated double bonds have characteristic downfield chemical shifts due to the deshielding effect of the π-electron system. cnrs.fr The coupling constant (J-value) between the olefinic protons is particularly diagnostic of the double bond geometry. A large coupling constant, typically around 15 Hz, is definitive for a trans (E) configuration, confirming the stereochemistry at the C2-C3 and C4-C5 positions. cnrs.froup.com

¹³C NMR spectroscopy provides direct information about the carbon skeleton. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each non-equivalent carbon atom in the molecule produces a single peak, allowing for a direct count of the unique carbon environments. libretexts.org The chemical shifts of the carbon atoms indicate their nature (e.g., aliphatic, olefinic, carbonyl). bhu.ac.inlibretexts.org The carbons of the conjugated system (C2 to C5) and the carbonyl carbon (C1) are significantly shifted downfield compared to the saturated carbons of the alkyl chain. libretexts.org

Table 1: Representative ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Assignment Coupling Constant (J) Hz Reference
7.35 multiplet H-3 - cnrs.fr
6.19 multiplet H-4, H-5 - cnrs.fr
5.78 doublet H-2 15 cnrs.fr
2.17 multiplet H-6 - cnrs.fr
1.26–1.34 multiplet -(CH₂)₇- - cnrs.fr
0.88 triplet H-14 (CH₃) 6.9 cnrs.fr

Data obtained in CDCl₃ at 400 MHz.

Infrared (IR) and Ultraviolet (UV) Spectroscopy

Infrared (IR) and Ultraviolet (UV) spectroscopy provide complementary information regarding the functional groups and conjugated systems present in this compound.

UV spectroscopy is particularly sensitive to conjugated π-electron systems. Conjugated dienes absorb UV light to promote a π → π* electronic transition. For this compound, the conjugated dienoic acid chromophore gives rise to a strong absorption maximum (λmax) in the UV region, typically around 258-260 nm. cnrs.fr This characteristic absorbance is a key feature used for its detection and quantification.

IR spectroscopy is used to identify the various functional groups within the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, key diagnostic absorption bands include:

A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

A strong C=O (carbonyl) stretch from the carboxylic acid, usually appearing around 1700 cm⁻¹. cnrs.fr

C=C stretching vibrations from the conjugated double bonds in the 1650-1600 cm⁻¹ region.

A strong C-H out-of-plane bending (trans-wag) absorption band around 990 cm⁻¹, which is highly characteristic of E,E-conjugated diene systems. oup.com

Table 2: Characteristic Spectroscopic Features for this compound

Spectroscopy Feature Typical Wavelength/Wavenumber Assignment Reference
UV Absorption Maximum (λmax) ~258 nm π → π* transition in conjugated diene cnrs.fr
IR Strong, Sharp Absorption ~1700 cm⁻¹ C=O stretch of carboxylic acid cnrs.fr
IR Strong, Sharp Absorption ~990 cm⁻¹ C-H out-of-plane bend of E,E-diene oup.com

Sample Preparation and Derivatization Strategies for Biological Matrices

The analysis of this compound from complex biological matrices such as plasma, tissues, or urine presents significant challenges due to the presence of interfering substances and the inherent physicochemical properties of the fatty acid. core.ac.uk Effective sample preparation is a critical step to isolate the analyte, remove matrix components, and improve analytical sensitivity and accuracy. researchgate.net Common initial steps involve liquid-liquid extraction or solid-phase extraction (SPE) to separate lipids from the bulk of the sample. nih.gov

For analysis by gas chromatography (GC), derivatization of the fatty acid is typically required. restek.com Free fatty acids are highly polar and have low volatility, which results in poor chromatographic peak shape and retention characteristics. sigmaaldrich.com Derivatization converts the polar carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ester. restek.comsigmaaldrich.com This process enhances thermal stability and improves chromatographic performance. sigmaaldrich.com

Common derivatization strategies include:

Esterification: This is the most prevalent method, often converting the fatty acid to its fatty acid methyl ester (FAME). Reagents such as boron trifluoride in methanol (BF₃-methanol) or boron trichloride (B1173362) in methanol (BCl₃-methanol) are widely used under mild heating to achieve rapid and quantitative esterification. restek.comsigmaaldrich.commdpi.com

Silylation: This method forms trimethylsilyl (B98337) (TMS) esters using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation is effective but can also derivatize other active hydrogens in a molecule. restek.com

Pentafluorobenzyl (PFB) Bromide Derivatization: This strategy is employed for high-sensitivity analysis using GC coupled with negative chemical ionization mass spectrometry (GC-NCI-MS). The resulting PFB esters are highly electronegative, allowing for ultra-trace detection in complex biological samples. nih.gov

Table 3: Common Derivatization Strategies for Fatty Acid Analysis

Derivatization Method Reagent(s) Derivative Formed Purpose/Advantage Reference
Esterification BF₃-Methanol or BCl₃-Methanol Fatty Acid Methyl Ester (FAME) Increases volatility for GC analysis; most common method. restek.comsigmaaldrich.commdpi.com
Silylation BSTFA + 1% TMCS Trimethylsilyl (TMS) Ester Generates volatile esters for GC analysis. restek.com

Integration of Metabolomics and Lipidomics Approaches

Metabolomics and its sub-discipline, lipidomics, represent system-wide approaches to analyze the complete set of metabolites or lipids within a biological sample. ahajournals.orgnih.gov These "omics" technologies utilize high-throughput analytical platforms, predominantly liquid chromatography-mass spectrometry (LC-MS), to identify and quantify hundreds to thousands of molecules simultaneously, providing a functional readout of a cell's or organism's physiological state. ahajournals.orglcms.cz

The integration of this compound analysis into lipidomics workflows allows for its study in the context of broader lipid metabolism. Instead of measuring a single analyte, lipidomics can profile entire classes of lipids, revealing how the levels of specific fatty acids like this compound correlate with changes in other lipids, such as phospholipids, triglycerides, or cholesteryl esters. ahajournals.org This approach is powerful for discovering novel biomarkers and understanding the role of specific lipid species in health and disease. mdpi.com

LC-MS-based lipidomics is particularly well-suited for this purpose as it does not always require derivatization and can handle the complexity of biological extracts. ahajournals.org The high sensitivity and selectivity of tandem mass spectrometry (MS/MS) allow for the confident identification of individual lipid species, even at low concentrations. ahajournals.org A major challenge in lipidomics is the precise structural identification of all detected features, especially distinguishing between isomers (both positional and geometric), which often requires a combination of chromatographic retention time, accurate mass measurement, and MS/MS fragmentation patterns. mdpi.com The presence of compounds like tetradecanedioic acid, a related C14 fatty acid, has been confirmed in untargeted metabolomics studies, demonstrating the capability of these platforms to detect fatty acids of this chain length. nih.gov

Synthetic Chemistry Approaches to 2e,4e Tetradecadienoic Acid and Its Isomers

Total Synthesis Strategies

The total synthesis of tetradecadienoic acid isomers often commences from smaller, readily available starting materials. A notable example is the synthesis of (3E,5Z)-3,5-tetradecadienoic acid, also known as megatomoic acid, the sex attractant of the black carpet beetle. One strategy begins with 1-undecyn-3-ol. oup.com This approach focuses on building the (2E,4Z)-dienoic ester as a key intermediate, which is then elaborated to the final product. oup.com The synthesis of other isomers, such as the (3Z,5E) and (3Z,5Z) isomers, often involves stereoselective reduction of a corresponding enyne precursor.

Another general strategy involves the reaction of 4-bromo-2-butenoic acid with a 1-decynylmagnesium bromide to form a trans-2-tetradecen-5-ynoic acid. researchgate.net This intermediate can then undergo alkali-induced isomerization to a mixture of cis-3- and trans-3-tetradecen-5-ynoic acids, which can be separated and further elaborated. researchgate.net

Stereoselective Synthesis Techniques (e.g., Wittig Reactions)

The Wittig reaction is a cornerstone in the stereoselective synthesis of alkenes and is frequently employed in the synthesis of 2E,4E-tetradecadienoic acid and its isomers. researchgate.netorganic-chemistry.org This reaction involves the coupling of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

For instance, in the synthesis of hydroxy fatty acids, Wittig reactions have been instrumental in establishing the desired double bond geometry. researchgate.net The Schlosser modification of the Wittig reaction provides a method to favor the formation of (E)-alkenes from non-stabilized ylides. harvard.edu This involves the use of a second equivalent of an organolithium reagent to deprotonate the intermediate betaine, leading to a more thermodynamically stable intermediate that ultimately yields the (E)-alkene. harvard.edu

Another powerful technique for controlling stereochemistry is the rearrangement of allenoates. For example, ethyl 3,4-tridecadienoate can be rearranged to ethyl (2E,4Z)-2,4-tridecadienoate with high stereoselectivity using an alumina (B75360) catalyst. oup.comacs.org This method has been successfully applied to the total synthesis of flavor components and insect pheromones. acs.org

Hydrolysis of Ester Precursors to Yield the Free Acid

The final step in many syntheses of this compound and its isomers is the hydrolysis of a corresponding ester precursor. This is a common and generally high-yielding transformation. The ester group serves as a protecting group for the carboxylic acid functionality throughout the synthesis.

Synthesis of Isotopically Labeled Analogues for Mechanistic Studies (e.g., Deuterated Fatty Acids)

The synthesis of isotopically labeled analogues of fatty acids, such as deuterated versions of tetradecadienoic acid, is crucial for elucidating the mechanisms of enzymatic reactions. gsartor.orgnih.gov These labeled compounds act as probes to track the fate of specific atoms during a biochemical transformation.

A key application is in studying the mechanism of fatty acid desaturases. For example, the synthesis of gem-dideuterated tetradecanoic acids has been used to investigate the enzymatic conversion of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid. nih.gov By strategically placing deuterium (B1214612) atoms at specific positions (e.g., C10 and C13), researchers can determine which C-H bond cleavage is the rate-limiting step in the desaturation process. nih.gov The observation of a kinetic isotope effect (a slower reaction rate when a C-D bond is broken compared to a C-H bond) provides strong evidence for the involvement of that specific position in the reaction mechanism. gsartor.org

The synthesis of these labeled compounds often involves multi-step sequences. For instance, deuterated bromides can be prepared from intermediate ketones by reduction with sodium borodeuteride (NaBD₄), followed by a series of transformations to introduce further deuterium labels and functional group manipulations. nih.gov The resulting labeled esters are then saponified to yield the desired deuterated fatty acids. nih.gov These synthetic efforts are vital for gaining a deeper understanding of the stereospecificity and mechanisms of enzymes involved in fatty acid metabolism. rsc.orgresearchgate.net

Chemical Synthesis and Academic Relevance of 2e,4e Tetradecadienoic Acid Derivatives and Analogues

Synthesis of Amide Derivatives (e.g., Isobutyl Amides, Piperidine (B6355638) Amides)

The synthesis of amide derivatives of 2E,4E-tetradecadienoic acid, particularly N-isobutyl amides, is of considerable interest as this structural motif is common in many bioactive plant metabolites. researchgate.netbiocrick.com The general strategy involves the formation of an amide bond between the carboxylic acid and a suitable amine, such as isobutylamine (B53898) or piperidine.

A common synthetic route begins with the preparation of the parent this compound. tum.de This can be achieved through methods like the Wittig-Horner reaction, for instance, by reacting (2E)-dodecenal with triethylphosphonoacetate, followed by saponification. tum.de Once the acid is obtained, it must be "activated" to facilitate the reaction with the amine. A standard method for activation is the conversion of the carboxylic acid to its corresponding acid chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. tum.desemanticscholar.org

The final step is the amidation, where the activated acid chloride is condensed with the desired amine. semanticscholar.org For example, reacting the 2E,4E-tetradecadienoyl chloride with isobutylamine yields (2E,4E)-tetradecadienoic acid N-isobutyl amide. tum.de Similarly, condensation with piperidine would produce the corresponding piperidide. An alternative to the acid chloride route is the use of coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), which facilitates the direct formation of the amide bond from the carboxylic acid and the amine. rsu.ac.th These synthetic approaches make these amides more readily available for biological and chemical studies. semanticscholar.org

Amine ReactantCoupling MethodProductReference
IsobutylamineAcid Chloride(2E,4E)-Tetradecadienoic acid N-isobutyl amide tum.de
PiperidineDCC Coupling (General Method)(2E,4E)-1-(Piperidin-1-yl)tetradeca-2,4-dien-1-one rsu.ac.th

Synthesis of Ester Derivatives (e.g., Ethyl Ester)

Ester derivatives of this compound, such as the ethyl ester, are important synthetic intermediates and targets of study. impurity.com The synthesis of α,β,γ,δ-unsaturated esters like ethyl (2E,4E)-tetradecadienoate often employs classic olefination reactions or rearrangements.

One of the most effective methods is the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction between an appropriate ylide, such as triethyl phosphonoacetate, and a suitable α,β-unsaturated aldehyde, like (2E)-dodecenal, directly yields the (2E,4E)-dienoate skeleton. tum.de The ethyl ester, ethyl (2E,4E)-tetradecadienoate, is the direct product of this reaction when using the ethyl phosphonoacetate reagent. This ester can then be isolated or used as an intermediate, for example, by hydrolyzing it with a base like potassium hydroxide (B78521) (KOH) to yield the parent carboxylic acid. tum.de

Another synthetic approach involves the stereoselective rearrangement of other isomeric esters. For example, procedures have been developed for the rearrangement of allenic esters or (2E,4Z)-dienoic esters into their more stable (2E,4E) counterparts. orgsyn.orgoup.com These methods provide pathways to stereochemically pure products, which are crucial for academic research and biological evaluation. oup.com

Starting MaterialsReaction TypeProductReference
(2E)-Dodecenal and Triethyl phosphonoacetateHorner-Wadsworth-EmmonsEthyl (2E,4E)-tetradecadienoate tum.de
Ethyl 3,4-tridecadienoateAlumina-catalyzed rearrangementEthyl (2E,4Z)-2,4-tridecadienoate (isomer) oup.com

Structural Characterization of Synthetic Analogues

The definitive confirmation of the structure and stereochemistry of synthesized analogues of this compound is paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Initially, purification and preliminary identification are often performed using chromatographic methods. Gas chromatography (GLC) and High-Performance Liquid Chromatography (HPLC) are used to separate isomers and assess the purity of the synthetic products. tum.deoup.com The retention time of a synthetic compound can be compared to that of a known standard for identification. tum.de

For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. Both ¹H NMR and ¹³C NMR are used to confirm the connectivity of atoms and the stereochemistry of the double bonds. biocrick.comrsu.ac.th In ¹H NMR spectra, the coupling constants (J-values) between the olefinic protons are diagnostic of the double bond geometry; a large coupling constant (typically ~15 Hz) is characteristic of an E (trans) configuration. mdpi.com In ¹³C NMR, the chemical shifts of the olefinic carbons can also help differentiate between E and Z isomers, with carbons in a Z (cis) configuration generally appearing at a higher field (more shielded) compared to their E (trans) counterparts. oup.com

Emerging Research Perspectives and Future Directions in 2e,4e Tetradecadienoic Acid Studies

Further Elucidation of Specific Enzymatic Mechanisms in Diverse Organisms

The biosynthesis and metabolism of 2E,4E-tetradecadienoic acid involve a variety of enzymatic reactions that are a subject of ongoing research. In many organisms, this long-chain fatty acid is a product of fatty acid metabolism. hmdb.ca The degradation of fatty acids like this compound typically occurs through β-oxidation in the mitochondria. hmdb.ca This process involves a series of enzymatic steps, including dehydrogenation, hydration, oxidation, and thiolysis. hmdb.ca

In some insects, the biosynthesis of specific pheromones, which can be structurally related to this compound, involves fatty acid synthases followed by modification enzymes such as desaturases, elongases, and reductases. For instance, in the biosynthesis of the sex pheromone of the Egyptian armyworm (Spodoptera littoralis), a Δ11-desaturase is involved in converting (Z)-11-tetradecenoic acid into (Z,E)-9,11-tetradecadienoic acid. csic.es While not the exact compound, this highlights the role of specific desaturases in creating conjugated double bond systems found in such fatty acids. The enzymatic conversion of (Z)-11-tetradecenoic acid to (E,E)-10,12-tetradecadienoic acid also points to the action of monoene 1,4-dehydrogenation reactions. acs.org

Furthermore, the metabolism of unsaturated fatty acids can require auxiliary enzymes to handle the double bonds. nih.gov For example, the β-oxidation of oleic acid can proceed via an isomerase-dependent pathway. nih.gov In the yeast Saccharomyces cerevisiae, the β-oxidation of oleic acid has been shown to produce 3,5-tetradecadienoic acid, indicating a thioesterase-dependent pathway. nih.gov

The enzymatic machinery for producing and degrading this compound and related compounds can differ significantly across various organisms, from insects to microorganisms. For example, some bacteria and fungi possess unique enzymes for fatty acid modification. In the coculture of Bacillus subtilis and Trichoderma asperellum, 2E,4E-decadienoic acid, a related shorter-chain fatty acid, is produced and exhibits anti-oomycete activity. nih.gov The mechanism of action of such compounds may involve the disruption of cell membranes and mitochondria, and can also influence the activity of various enzymes in the target organism. nih.gov

Future research will likely focus on identifying and characterizing the specific enzymes responsible for the synthesis and modification of this compound in a wider range of organisms. This could involve gene cloning, heterologous expression of candidate enzymes, and detailed biochemical assays to determine their substrate specificity and reaction mechanisms. nih.govusda.gov Understanding these enzymatic pathways is crucial for potential applications in biotechnology and agriculture.

Advanced Profiling in Comprehensive Biological Systems using "-omics" Technologies

The application of "-omics" technologies, such as metabolomics and lipidomics, is providing a more comprehensive understanding of the roles of this compound and other fatty acids in complex biological systems. mdpi.comimrpress.com These approaches allow for the simultaneous measurement of a large number of metabolites, offering a snapshot of the metabolic state of an organism under specific conditions. frontiersin.orgnih.gov

Metabolomic studies have identified this compound in various biological contexts. For example, a study on the effects of aging and methionine restriction in rats detected tetradecadienoic acid as one of the metabolites affected by these factors. tesisenred.net In another study investigating non-alcoholic fatty liver disease (NAFLD) and associated hepatocellular carcinoma (HCC), (2E,4E)-tetradecadienoic acid was included in the fatty acid profiling of serum and liver tissue samples. nih.gov This suggests a potential role for this compound in the metabolic shifts that occur during the progression of this disease. nih.gov

Lipidomics, a sub-discipline of metabolomics focused specifically on lipids, has been instrumental in profiling the lipid composition of cells and tissues. researchgate.net This technique has been used to study the division of labor in honeybees, where lipid metabolism is crucial for behavioral regulation. mdpi.com In a study on insecticide action in Drosophila, this compound was identified as one of the fatty acids that showed changes in response to insecticide exposure, highlighting its potential involvement in the insect's response to chemical stress. gla.ac.uk

The integration of transcriptomics with metabolomics provides an even more powerful approach to understanding the biological significance of compounds like this compound. By correlating changes in gene expression with changes in metabolite levels, researchers can identify the genetic pathways that are regulated by or involved in the metabolism of this fatty acid. For instance, a study on the response of the Asian corn borer (Ostrinia furnacalis) to UV-A exposure used a combined transcriptomic and metabolomic analysis to identify differentially expressed genes and metabolites, revealing disruptions in amino acid, sugar, and lipid metabolism. nih.gov

Future research will likely see an increased use of these "-omics" technologies to create detailed metabolic maps and models that include this compound. This will help to elucidate its connections to various metabolic pathways and its role in health and disease. Advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), will continue to be refined for more sensitive and accurate detection and quantification of this and other lipid molecules. mdpi.comresearchgate.net

Investigation of Novel Physiological Roles in Non-Human Model Organisms

Research into the physiological roles of this compound in non-human model organisms has revealed its involvement in a variety of biological processes, particularly in insects and nematodes.

In insects, long-chain unsaturated fatty acids and their derivatives often function as semiochemicals, mediating interactions between individuals. wikipedia.org For example, (3E,5Z)-3,5-tetradecadienoic acid, an isomer of this compound, is a known sex attractant for the black carpet beetle. lookchem.com While the specific role of the 2E,4E isomer as a pheromone is less documented, its structural similarity to known pheromones suggests it could have a similar function in other insect species. uni-bayreuth.descience.gov Fatty acids can also be components of defensive secretions in insects. uni-bayreuth.de

Beyond chemical communication, this compound and related compounds can play a role in insect development and response to environmental stressors. As mentioned previously, metabolomic studies have shown changes in the levels of this compound in Drosophila exposed to insecticides. gla.ac.uk This suggests an involvement in the insect's detoxification or stress response pathways. The biosynthesis of insect hormones that regulate growth and development, such as ecdysteroids and juvenile hormone, involves cytochrome P-450-mediated mixed-function oxidases, which are also involved in fatty acid metabolism. acs.org

In nematodes, fatty acid and retinol (B82714) binding (FAR) proteins are crucial for their parasitic lifestyle. These proteins bind to fatty acids and may be involved in manipulating the host's lipid-based defense mechanisms. plos.org While the direct interaction of Mj-FAR-1 from the root-knot nematode Meloidogyne javanica with this compound has not been explicitly demonstrated, the broad specificity of FAR proteins for fatty acids suggests a potential role. plos.org Furthermore, certain organic acids have shown nematicidal activity against root-knot nematodes, indicating that fatty acids or their metabolites could be involved in defense against these pests. researchgate.net

Future research directions include screening a wider range of insect species to determine if this compound acts as a pheromone or kairomone. wikipedia.org Investigating its role in the immune response and development of both insects and nematodes could reveal novel targets for pest control. The use of genetic and molecular tools in model organisms like Drosophila and Caenorhabditis elegans will be invaluable in dissecting the specific physiological functions of this fatty acid.

Q & A

Q. How to integrate computational modeling with experimental data to predict this compound’s binding affinities?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) validation. Calibrate force fields using experimental thermodynamic data and report root-mean-square deviations (RMSD) to quantify model accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.